Limitation Notice: Insufficient High-Strength Comparative Evidence Available
A comprehensive search of primary literature, patents, and authoritative databases did not yield direct, quantitative comparative data for 4-(2,4-Difluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid (CAS 1214186-86-3) against specific close analogs. The published SAR studies for the imidazo[4,5-c]pyridine-6-carboxylic acid class, such as those by Blankley et al. (1991), focus predominantly on N1-substituted derivatives (e.g., PD 123,319) rather than 4-aryl-substituted variants like the target compound [1]. While the class is known to exhibit potent AT2 receptor binding (e.g., PD 123,319 with an IC50 of 34 nM [1]), this data cannot be directly extrapolated to the target compound without experimental validation. The target compound is primarily listed as a research chemical and synthetic intermediate; its specific biological activity or property profile relative to its closest analogs (e.g., 4-phenyl, 4-(4-fluorophenyl), or 4-(2,4-dichlorophenyl) derivatives) has not been publicly reported in a format that meets the high-strength evidence criteria required for a definitive procurement differentiation guide.
| Evidence Dimension | Target Binding Affinity (AT2 Receptor) |
|---|---|
| Target Compound Data | Not available (N/A) |
| Comparator Or Baseline | PD 123,319 (a 1-substituted imidazo[4,5-c]pyridine-6-carboxylic acid derivative); IC50 = 34 nM [1] |
| Quantified Difference | Cannot be calculated |
| Conditions | 125I-Angiotensin II displacement assay using rat adrenal preparations [1] |
Why This Matters
Without direct comparative data, selection of this compound must be based on its specific structural attributes for synthetic chemistry, not on claims of biological superiority.
- [1] Blankley, C. J., Hodges, J. C., Klutchko, S. R., Himmelsbach, R. J., Chucholowski, A. W., Connolly, C., ... & Quin, J. (1991). Synthesis and structure-activity relationships of a novel series of non-peptide angiotensin II receptor binding inhibitors specific for the AT2 subtype. Journal of Medicinal Chemistry, 34(11), 3248-3260. View Source
